

# physical and chemical properties of 2-[4-(trifluoromethyl)phenyl]benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Cat. No.: B1304073

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## An In-depth Technical Guide to 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-[4-(Trifluoromethyl)phenyl]benzaldehyde**, also known as 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde, is a fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a biphenyl backbone with a trifluoromethyl group and an aldehyde functionality, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making this molecule of particular interest in drug discovery programs. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential biological significance of **2-[4-(trifluoromethyl)phenyl]benzaldehyde**.

### Core Physical and Chemical Properties

A summary of the key physicochemical properties of **2-[4-(Trifluoromethyl)phenyl]benzaldehyde** is provided in the table below.

Property	Value	Reference
CAS Number	84392-23-4	
Molecular Formula	C <sub>14</sub> H <sub>9</sub> F <sub>3</sub> O	
Molecular Weight	250.22 g/mol	
Appearance	Clear liquid or crystalline powder	
Density	1.273 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.552	
Purity	≥ 95% (NMR)	
Storage	Store at 0-8 °C	

Synonyms: 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxaldehyde, 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde.

## Spectroscopic Data

While specific experimental spectra for **2-[4-(trifluoromethyl)phenyl]benzaldehyde** are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons on the biphenyl scaffold. The aldehyde proton (-CHO) will appear as a distinct singlet further downfield, likely in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. Multiple signals will be present in the

aromatic region ( $\delta$  120-150 ppm) for the carbon atoms of the two phenyl rings. The trifluoromethyl group will appear as a quartet due to C-F coupling.

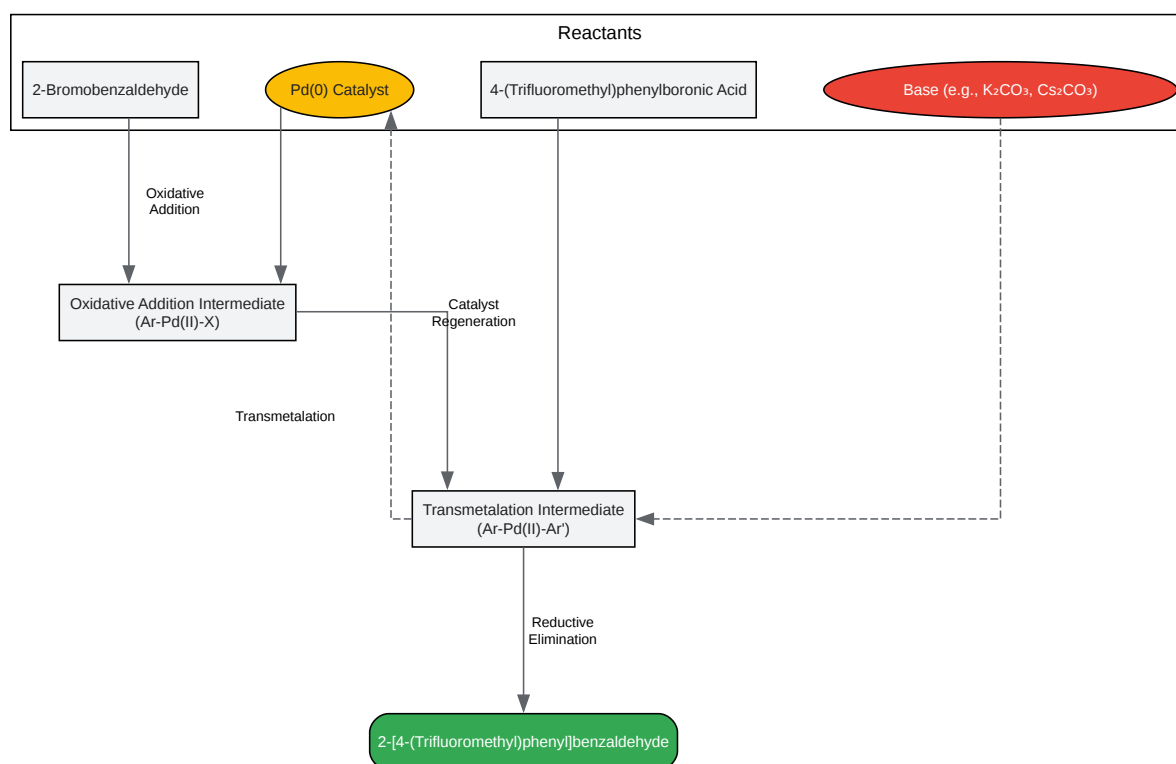
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically found around  $1700\text{ cm}^{-1}$ .

Aromatic C-H stretching vibrations will be observed above  $3000\text{ cm}^{-1}$ , while C=C stretching vibrations of the aromatic rings will appear in the  $1450\text{-}1600\text{ cm}^{-1}$  region. The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong absorptions in the  $1000\text{-}1200\text{ cm}^{-1}$  range.

## Synthesis and Experimental Protocols

The synthesis of **2-[4-(trifluoromethyl)phenyl]benzaldehyde** is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.

Reaction Principle: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, 4-(trifluoromethyl)phenylboronic acid) and an organohalide (2-bromobenzaldehyde). The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and reductive elimination to yield the desired biphenyl product and regenerate the catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (General Procedure):

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub>

(tetrakis(triphenylphosphine)palladium(0)) or  $\text{PdCl}_2(\text{dppf})$  ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (typically 1-5 mol%), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2-3 eq).

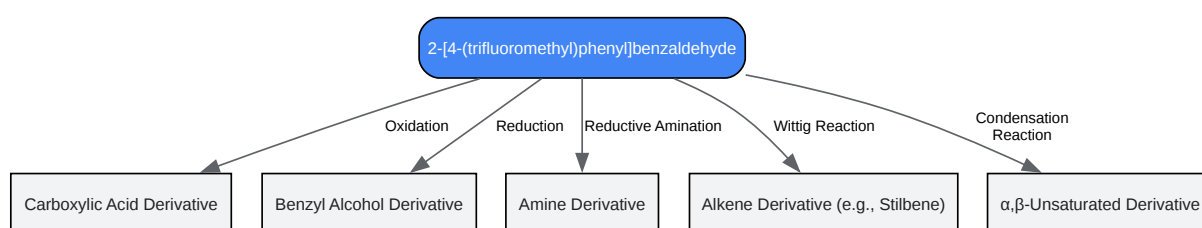
- **Solvent Addition:** Add a degassed solvent system. A mixture of an organic solvent (such as toluene, dioxane, or THF) and an aqueous solution of the base is commonly used.
- **Reaction Execution:** Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure **2-[4-(trifluoromethyl)phenyl]benzaldehyde**.

## Reactivity and Chemical Profile

The chemical reactivity of **2-[4-(trifluoromethyl)phenyl]benzaldehyde** is primarily dictated by the aldehyde functional group, with its reactivity modulated by the electronic effects of the biphenyl system and the trifluoromethyl group.

- **Aldehyde Reactivity:** The aldehyde group is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as:
  - **Oxidation:** to the corresponding carboxylic acid.
  - **Reduction:** to the corresponding benzyl alcohol.
  - **Reductive Amination:** to form various secondary and tertiary amines.
  - **Wittig Reaction:** to form stilbene derivatives.
  - **Condensation Reactions:** such as aldol and Knoevenagel condensations to form  $\alpha,\beta$ -unsaturated systems.

- **Influence of the Trifluoromethyl Group:** The strongly electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the entire aromatic system, including the carbonyl carbon of the aldehyde. This can enhance the rate of nucleophilic addition reactions at the aldehyde.
- **Stability:** The compound is expected to be stable under standard laboratory conditions, though aldehydes can be prone to oxidation upon prolonged exposure to air. Storage in a cool, dark place under an inert atmosphere is recommended to maintain its purity.



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Caption: Key reactions of the aldehyde group.

## Biological Activity and Drug Development Applications

While specific biological data for **2-[4-(trifluoromethyl)phenyl]benzaldehyde** is not extensively reported, the structural motifs present in the molecule are of significant interest in drug discovery.

- **Biphenyl Moiety:** The biphenyl scaffold is a common feature in many biologically active compounds, contributing to favorable interactions with various biological targets. Biphenyl derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- **Trifluoromethyl Group:** The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. This group can enhance metabolic stability by blocking sites of oxidative metabolism,

increase lipophilicity which can improve cell membrane permeability, and favorably modulate binding interactions with target proteins.

- Potential Applications: Given these structural features, **2-[4-(trifluoromethyl)phenyl]benzaldehyde** is a promising starting material for the synthesis of novel therapeutic agents. It can be utilized in the development of inhibitors for various enzymes or ligands for receptors where the biphenyl and trifluoromethyl moieties can contribute to potent and selective binding. Further research is warranted to explore the specific biological targets and potential therapeutic applications of derivatives synthesized from this compound.

There are no specific signaling pathways directly attributed to **2-[4-(trifluoromethyl)phenyl]benzaldehyde** in the currently available literature. However, its derivatives could potentially interact with a multitude of pathways depending on the overall structure of the final molecule. For instance, biphenyl-containing compounds have been implicated in modulating pathways related to inflammation and cell proliferation.

## Conclusion

**2-[4-(trifluoromethyl)phenyl]benzaldehyde** is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling reaction allows for its efficient preparation. The presence of the reactive aldehyde group, combined with the beneficial properties of the biphenyl and trifluoromethyl moieties, makes it an attractive starting material for the development of novel compounds with tailored biological and physical properties. This technical guide provides a foundational understanding of its chemistry and potential applications, encouraging further exploration of this promising molecule in research and development.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)